8-Fluoroisoquinoline
Overview
Description
8-Fluoroisoquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reduced Phototoxicity in Antibacterial Agents : The introduction of a methoxy group at the 8 position of quinolone nucleus, as in a newly developed fluoroquinoline, significantly reduces phototoxicity under long-wave UV light irradiation, making it a safer antibacterial agent (Marutani et al., 1993).
Fluorescence-based Sensing of Cations : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores are effective in turn-on and ratiometric sensing of cations, optimizing signal output in fluorescence-based sensor arrays (Palacios et al., 2007).
Therapy for Latent Malaria : 8-Aminoquinoline derivatives like primaquine and tafenoquine play a critical role in treating latent malaria, offering insights into their scientific genesis, clinical applications, and public health implications (Baird, 2019).
Studying Fluorescence Properties : Research into 8-Hydroxyquinoline's fluorescence properties, particularly its weak emission in aqueous solutions, provides insights into photochemical and photophysical processes, crucial for applications in metal ion detection and organic light-emitting diodes (Park et al., 2016).
Synthesis of Central Nervous System Drug Candidates : The synthesis of 8-fluoro-3,4-dihydroisoquinoline, and its transformation into various derivatives, provides potential building blocks for developing central nervous system drug candidates (Hargitai et al., 2018).
Corrosion Detection in Coatings : 8-Hydroxyquinoline is effectively used as a fluorescent indicator for detecting corrosion in epoxy-coated metals, capable of early-stage detection before serious damage occurs (Roshan et al., 2018).
Antibacterial Properties of Derivatives : 8-Nitrofluoroquinolone derivatives show promising antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for new antibacterial agents (Al-Hiari et al., 2007).
Understanding Fluorescent Behavior in Chemosensors : The study of 8-hydroxyquinoline derivatives in chemosensors helps understand pathways of non-radiative relaxation in fluorophores, crucial for developing effective chemosensors for metal ion detection (Bronson et al., 2004).
Synthesis and Biological Activity in Medicinal Chemistry : Recent advances in the synthesis of 8-hydroxyquinoline derivatives demonstrate their significant biological activities, including antimicrobial, anticancer, and antifungal effects, presenting them as valuable compounds in health sciences (Saadeh et al., 2020).
Fluorophore for Sensing Metal Ions and Anions : 8-Hydroxyquinoline is a prevalent moiety for the formation of complexes with different metal ions and anions, used extensively in pharmacological and medicinal fields for sensing applications (Rohini et al., 2020).
Mechanism of Action
Target of Action
8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely interacts with one or more biochemical pathways to exert its effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound has good bioavailability.
Result of Action
Given the known bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely induces changes at the molecular and cellular level.
Action Environment
It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .
Properties
IUPAC Name |
8-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUCBIWXJSBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650461 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-00-9 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.